molecular formula C22H22F2N4O2 B6004164 1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6004164
M. Wt: 412.4 g/mol
InChI Key: FTUOUDVLLVJCEE-UHFFFAOYSA-N
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Description

1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine and methyl groups attached to aniline and pyrazole structures

Preparation Methods

The synthesis of 1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the aniline derivative: The starting material, 4-fluoro-2-methylaniline, is reacted with a suitable carbonylating agent to form the intermediate 1-[(4-fluoro-2-methylanilino)carbonyl]propyl compound.

    Coupling with pyrazole: The intermediate is then coupled with a pyrazole derivative under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Biological Research: The compound is investigated for its interactions with biological molecules, providing insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can result in various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-{1-[(4-FLUORO-2-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include:

    4-Fluoro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in the production of pharmaceuticals and agrochemicals.

    Fluorinated pyrazoles: These compounds share the pyrazole core structure and are studied for their diverse biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-fluoro-2-methylanilino)-1-oxobutan-2-yl]-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-4-20(22(30)26-18-8-6-16(24)12-14(18)3)28-10-9-19(27-28)21(29)25-17-7-5-15(23)11-13(17)2/h5-12,20H,4H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUOUDVLLVJCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)F)C)N2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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